molecular formula C16H11ClO4 B14492644 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione CAS No. 65679-85-8

2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione

Cat. No.: B14492644
CAS No.: 65679-85-8
M. Wt: 302.71 g/mol
InChI Key: NPRQPPNHENGNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a chloro group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The naphthalene core can be reduced to form dihydronaphthalenes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydronaphthalenes and related compounds.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain kinases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(5-methylfuran-2-yl)naphthalene-1,4-dione
  • 2-Chloro-3-(5-(hydroxymethyl)furan-2-yl)naphthalene-1,4-dione
  • 2-Chloro-3-(5-(ethoxymethyl)furan-2-yl)naphthalene-1,4-dione

Uniqueness

2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione is unique due to the presence of the methoxymethyl group on the furan ring, which can influence its reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

CAS No.

65679-85-8

Molecular Formula

C16H11ClO4

Molecular Weight

302.71 g/mol

IUPAC Name

2-chloro-3-[5-(methoxymethyl)furan-2-yl]naphthalene-1,4-dione

InChI

InChI=1S/C16H11ClO4/c1-20-8-9-6-7-12(21-9)13-14(17)16(19)11-5-3-2-4-10(11)15(13)18/h2-7H,8H2,1H3

InChI Key

NPRQPPNHENGNTA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(O1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.